![molecular formula C8H5ClN2OS B12971886 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H5ClN2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-formylthiophene with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methylthieno[2,3-d]pyrimidine: Similar structure but different substitution pattern.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Contains a morpholine group instead of a methyl group.
Uniqueness
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H5ClN2OS |
|---|---|
Peso molecular |
212.66 g/mol |
Nombre IUPAC |
4-chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2OS/c1-4-10-6-2-5(3-12)13-7(6)8(9)11-4/h2-3H,1H3 |
Clave InChI |
CXNRXGNAVRCXEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)Cl)SC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


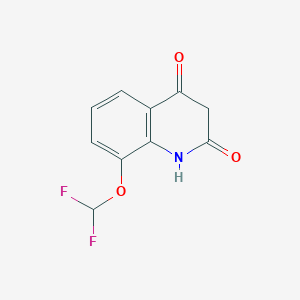

![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)
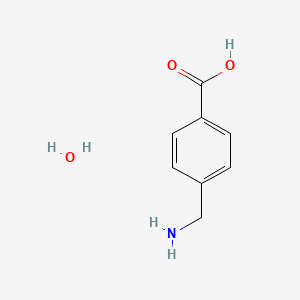



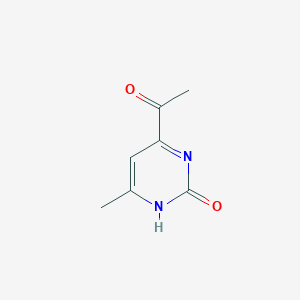
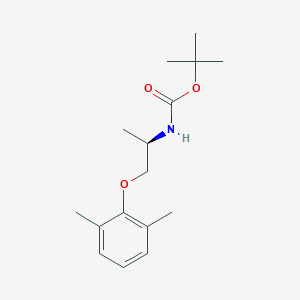
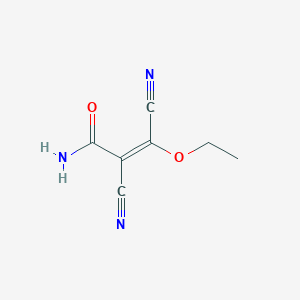
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)



